molecular formula C15H13FN2OS2 B2565297 (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone CAS No. 851807-26-6

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2565297
CAS No.: 851807-26-6
M. Wt: 320.4
InChI Key: IBMGYALXGPQPMF-UHFFFAOYSA-N
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Description

The compound (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone is a synthetic organic molecule that features a combination of fluorobenzyl, thioether, imidazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Thioether Formation: The thioether linkage is introduced by reacting 2-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative, followed by cyclization and subsequent reaction with an appropriate base.

    Coupling with Thiophene: The final step involves coupling the imidazole-thioether intermediate with a thiophene derivative, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

The imidazole ring is a common pharmacophore in many biologically active molecules, suggesting potential applications in drug discovery and development. The compound could be explored for its antimicrobial, antifungal, or anticancer properties.

Medicine

Given its structural features, the compound may interact with various biological targets, making it a candidate for therapeutic applications. Research could focus on its potential as an enzyme inhibitor or receptor modulator.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The fluorobenzyl group could enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone
  • (2-((2-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone
  • (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone

Uniqueness

The presence of the fluorine atom in (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone distinguishes it from its analogs. Fluorine can significantly alter the compound’s electronic properties, metabolic stability, and binding interactions, potentially enhancing its biological activity and selectivity.

This compound , covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS2/c16-12-5-2-1-4-11(12)10-21-15-17-7-8-18(15)14(19)13-6-3-9-20-13/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMGYALXGPQPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815943
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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